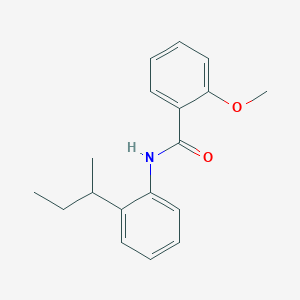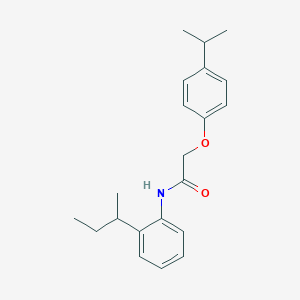![molecular formula C23H17Cl2N3O3S B399733 2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399733.png)
2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzoyl chloride, 4-ethoxyaniline, and 2-aminobenzoxazole. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The synthesis process generally includes steps like acylation, cyclization, and thiolation to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the product’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Applications De Recherche Scientifique
2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-(2-ethoxyphenyl)benzamide
- 2,4-dichloro-N-(4-chlorobenzyl)benzamide
- 2,4-dichloro-N-(2-ethylphenyl)benzamide
Uniqueness
2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the carbamothioyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propriétés
Formule moléculaire |
C23H17Cl2N3O3S |
|---|---|
Poids moléculaire |
486.4g/mol |
Nom IUPAC |
2,3-dichloro-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H17Cl2N3O3S/c1-2-30-15-9-6-13(7-10-15)22-27-18-12-14(8-11-19(18)31-22)26-23(32)28-21(29)16-4-3-5-17(24)20(16)25/h3-12H,2H2,1H3,(H2,26,28,29,32) |
Clé InChI |
FLBJVCDNRXCOAB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 5-({[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)isophthalate](/img/structure/B399650.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399654.png)
![N-[2-(butan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B399656.png)


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399661.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399662.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B399664.png)
![N-[(4-aminophenyl)carbamothioyl]acetamide](/img/structure/B399666.png)

![N-[(4-aminophenyl)carbamothioyl]propanamide](/img/structure/B399668.png)
![N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B399669.png)
![N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B399672.png)
